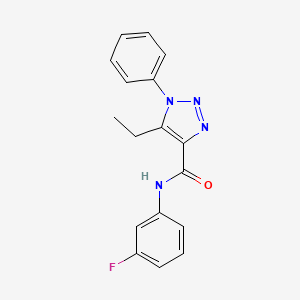
5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
The synthesis of 5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction.
Attachment of the fluorophenyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This can be achieved through the reaction of the triazole derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-triazole-4-carboxamide: Lacks the ethyl and fluorophenyl groups, which may affect its biological activity.
5-methyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which may influence its reactivity and properties.
5-ethyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: The position of the fluorine atom is different, which can affect its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C17H15FN4O |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
5-ethyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H15FN4O/c1-2-15-16(17(23)19-13-8-6-7-12(18)11-13)20-21-22(15)14-9-4-3-5-10-14/h3-11H,2H2,1H3,(H,19,23) |
InChI Key |
WKCJUJIFHCFORL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















